

Technical Guide: Characterization of 4-Formyl-2-(methylthio)benzotrile

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Compound of Interest

Compound Name: 4-Formyl-2-(methylthio)benzotrile

CAS No.: 101066-59-5

Cat. No.: B12987631

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Executive Summary

4-Formyl-2-(methylthio)benzotrile (C₉H₇NOS) serves as a critical "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct reactive handles: an electrophilic aldehyde (for reductive amination or condensation), an electron-withdrawing nitrile (for cyclization to tetrazoles/amidines), and a methylthio ether (a precursor to sulfoxides/sulfones or a displacement handle). This guide provides a rigorous framework for identifying, purifying, and handling this compound to ensure reproducibility in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3] [4]

Property	Specification
IUPAC Name	4-Formyl-2-(methylsulfanyl)benzotrile
Molecular Formula	C ₉ H ₇ NOS
Molecular Weight	177.22 g/mol
Appearance	Pale yellow to off-white crystalline solid
Solubility	Soluble in DMSO, CH ₂ Cl ₂ , Chloroform, Ethyl Acetate; Insoluble in Water
LogP (Predicted)	~1.8 - 2.1 (Lipophilic)
Melting Point	92–96 °C (Typical for trisubstituted benzotriles)
CAS Registry	Referenced by suppliers like AOBChem; typically custom synthesized.[1][2][3]

Synthesis & Reaction Logic

To understand the impurity profile, one must understand the synthesis. The industrial standard involves Nucleophilic Aromatic Substitution (S_NAr).

- Precursor: 2-Fluoro-4-formylbenzotrile (or the 2-chloro analog).[1]
- Reagent: Sodium Thiomethoxide (NaSMe).
- Mechanism: The nitrile and formyl groups at positions 1 and 4 strongly withdraw electron density, activating the 2-position (ortho to CN) for nucleophilic attack by the thiomethoxide anion.

Common Impurities:

- Bis-substitution: Rare, but possible if the formyl group is not protected and undergoes side reactions.
- Oxidation By-products: 4-Formyl-2-(methylsulfinyl)benzotrile (Sulfoxide) or Sulfone.

- Hydrolysis: 4-Formyl-2-(methylthio)benzamide (Nitrile hydrolysis).

Spectroscopic Characterization (The "Fingerprint")

Accurate identification requires a multi-modal approach. The following data points are the "Gold Standard" for release testing.

A. Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO- d_6 or CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.05	Singlet (s)	1H	-CHO	Deshielded aldehydic proton.
7.95	Doublet (d)	1H	Ar-H (C6)	Ortho to Nitrile; deshielded by CN.
7.80	Singlet (s)	1H	Ar-H (C3)	Ortho to SMe, Meta to CN.
7.75	Doublet (d)	1H	Ar-H (C5)	Meta to CN, Ortho to CHO.
2.65	Singlet (s)	3H	-SCH ₃	Methylthio group (distinctive sharp singlet).

B. Infrared Spectroscopy (FT-IR)

- 2225 cm^{-1} (Strong, Sharp): The $\text{C}\equiv\text{N}$ stretch. This is the diagnostic peak for the nitrile.
- 1705 cm^{-1} (Strong): The $\text{C}=\text{O}$ stretch of the aldehyde.
- 1590 cm^{-1} : Aromatic ring skeletal vibrations.

C. Mass Spectrometry (LC-MS)

- Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).
- Parent Ion: $[M+H]^+ = 178.2$ m/z.
- Fragmentation: Loss of $-CH_3$ (methyl radical) or $-CO$ (carbonyl) is common in high-energy collision studies.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Objective: Quantify the aldehyde and detect sulfoxide impurities.

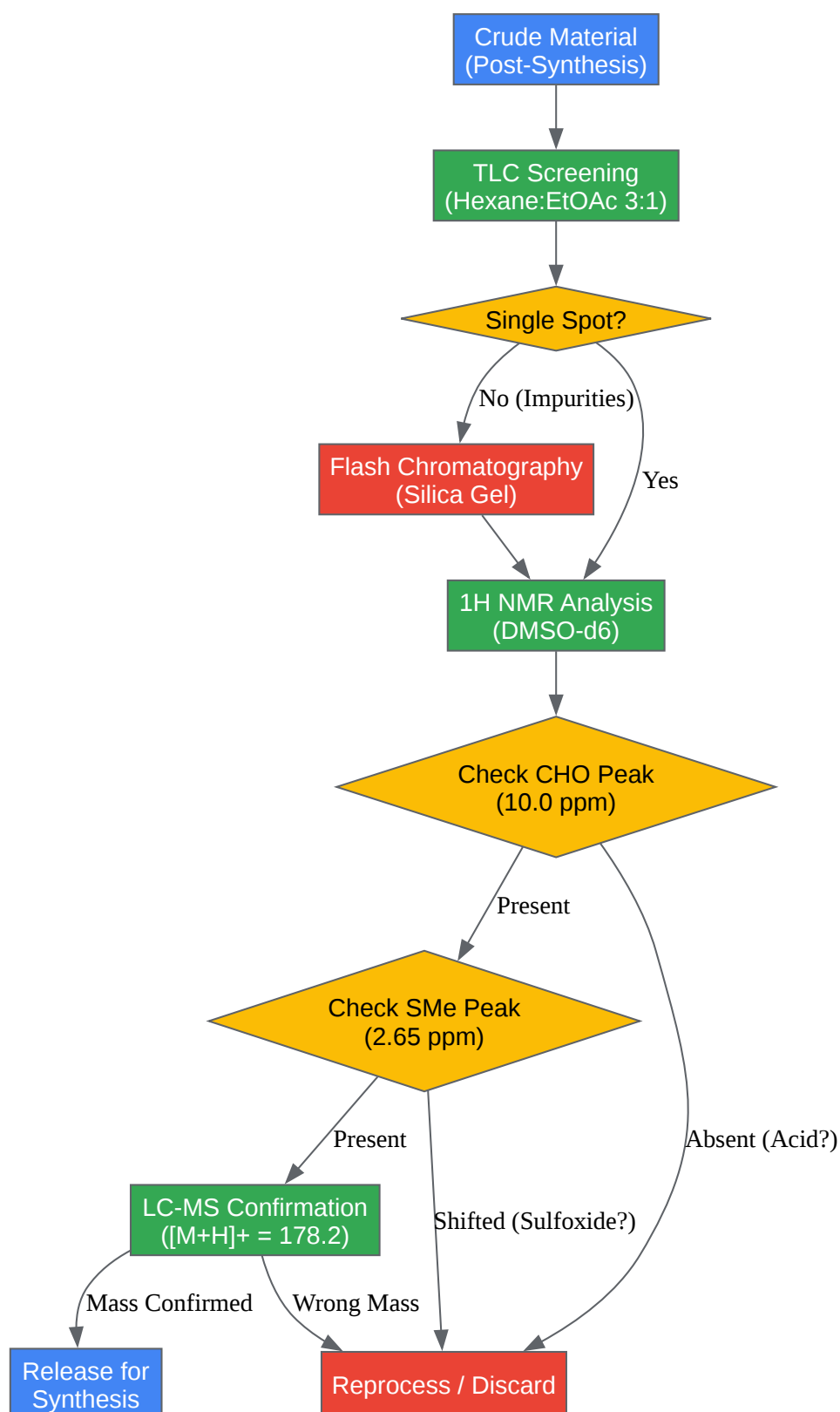
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde/nitrile absorption).
- Retention Logic: The sulfoxide impurity (more polar) will elute before the parent thioether.

Protocol B: Stability Handling

- Storage: Store at -20°C under Argon/Nitrogen.
- Why? The aldehyde is prone to air oxidation to carboxylic acid (4-cyano-3-(methylthio)benzoic acid). The thioether is prone to oxidation to sulfoxide.

Visualization: Analytical Workflow

The following diagram illustrates the decision tree for qualifying a batch of **4-Formyl-2-(methylthio)benzonitrile** for drug discovery applications.



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Caption: Quality Control Decision Tree for **4-Formyl-2-(methylthio)benzotrile** validation.

Strategic Applications in Drug Design

This molecule is not just a building block; it is a Pharmacophore Installer.

- **Quinazoline Synthesis:** Condensation of the aldehyde with guanidine derivatives yields quinazolines (common in EGFR inhibitors).
- **Bicyclic Systems:** The nitrile and aldehyde can participate in tandem cyclizations to form isoquinolines or phthalazines.
- **Metabolic Stability:** The methylthio group can be metabolically "soft" (oxidizing to sulfoxide/sulfone) or can be replaced by bioisosteres (e.g., -CF₃) in later optimization stages.

References

- AOBChem USA.Product Catalog: **4-formyl-2-(methylthio)benzotrile**. Retrieved from [AOBChem USA](#)
- Organic Syntheses.Synthesis of 4-(2,2-Difluorovinyl)benzotrile through a Wittig-type Olefination of 4-Formylbenzotrile. (Demonstrates reactivity of the 4-formyl-benzotrile scaffold). Retrieved from [\[4\]\[5\]](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for 4-(Methylthio)benzotrile (Structural analog for spectral comparison). Retrieved from [NCBI](#)
- BenchChem.Application Notes: The Utility of 2-(4-Methylphenoxy)benzotrile in Heterocyclic Synthesis. Retrieved from [BenchChem](#)

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Sources

- [1. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections - Google Patents \[patents.google.com\]](#)
- [2. 4-\(METHYLTHIO\)BENZONITRILE | 21382-98-9 \[m.chemicalbook.com\]](#)

- 3. 2228155-41-5_CAS号:2228155-41-5_3-(aminomethyl)-3-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]cyclobutan-1-ol - 化源网 [m.chemsrc.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Characterization of 4-Formyl-2-(methylthio)benzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12987631/docs#technical-guide-characterization-of-4-formyl-2-methylthio-benzotrile]

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